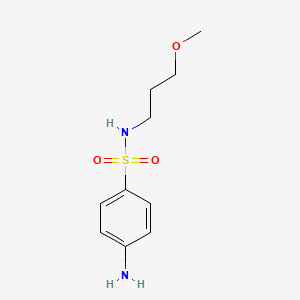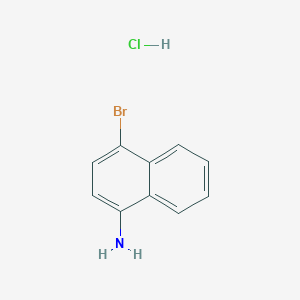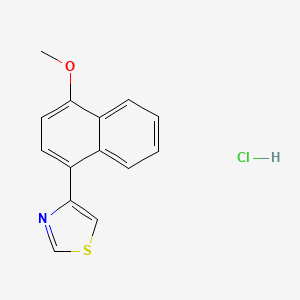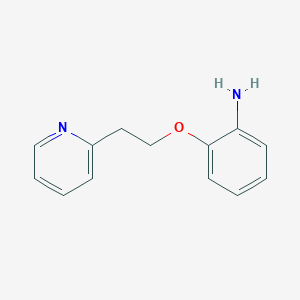
2-(2-Piridin-2-iletoxi)anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Pyridin-2-ylethoxy)aniline is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Pyridin-2-ylethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Pyridin-2-ylethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anti-Fibrosis
2-(2-Piridin-2-iletoxi)anilina: los derivados se han sintetizado y evaluado por sus actividades antifibróticas. Estos compuestos han mostrado promesa en inhibir la expresión de colágeno y el contenido de hidroxiprolina en medios de cultivo celular, lo que indica un potencial como nuevos fármacos antifibróticos .
Propiedades Anticancerígenas
Los derivados de This compound se han diseñado como inhibidores duales de las quinasas Mer y c-Met, que se sobreexpresan en varios tumores. Estos compuestos, particularmente uno al que se hace referencia como compuesto 18c, han demostrado una actividad inhibitoria robusta contra estas quinasas y han mostrado buenas actividades antiproliferativas en diferentes líneas celulares cancerosas .
Química Medicinal
El compuesto sirve como un intermedio clave en la construcción de nuevas bibliotecas de compuestos heterocíclicos con posibles actividades biológicas. Es parte del diseño de estructuras privilegiadas en química medicinal debido a la amplia gama de actividades farmacológicas de la parte de pirimidina .
Síntesis de Compuestos Heterocíclicos
This compound: se utiliza en la síntesis de nuevos compuestos heterocíclicos. Estos compuestos están diseñados para exhibir diversos tipos de actividades biológicas y farmacéuticas, incluidas las propiedades antimicrobianas, antivirales y antitumorales .
Investigación Farmacológica
Este compuesto se emplea en la investigación farmacológica para preparar bibliotecas de compuestos novedosos que se pueden analizar en busca de una variedad de actividades biológicas. Es un componente importante en el descubrimiento de nuevos medicamentos y terapias .
Biología Química
En biología química, This compound se utiliza para la exploración de sistemas y procesos biológicos. Ayuda a comprender los fundamentos químicos de los mecanismos biológicos y el desarrollo de herramientas químicas para la investigación biológica .
Mecanismo De Acción
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
It is known that similar compounds can act as directing groups in promoting c–h amination mediated by cupric acetate . This suggests that 2-(2-Pyridin-2-ylethoxy)aniline might interact with its targets in a similar manner, facilitating the formation of new bonds.
Biochemical Pathways
Similar compounds have been shown to be involved in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), suggesting that 2-(2-Pyridin-2-ylethoxy)aniline might affect similar pathways.
Pharmacokinetics
Similar compounds have been shown to effectively migrate through biological membranes by means of passive diffusion , suggesting that 2-(2-Pyridin-2-ylethoxy)aniline might have similar properties.
Result of Action
Similar compounds have been shown to present better anti-fibrotic activities than pirfenidone and bipy55′dc . This suggests that 2-(2-Pyridin-2-ylethoxy)aniline might have similar effects.
Action Environment
It is known that similar compounds can be synthesized in an environmentally friendly manner , suggesting that the action of 2-(2-Pyridin-2-ylethoxy)aniline might also be influenced by environmental conditions.
Análisis Bioquímico
Biochemical Properties
2-(2-Pyridin-2-ylethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen prolyl 4-hydroxylases, which are crucial for collagen synthesis . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby affecting its activity.
Cellular Effects
The effects of 2-(2-Pyridin-2-ylethoxy)aniline on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that it can inhibit the expression of collagen type I alpha 1 (COL1A1) protein, which is essential for maintaining the extracellular matrix . This inhibition can lead to reduced fibrosis and improved cellular health.
Molecular Mechanism
At the molecular level, 2-(2-Pyridin-2-ylethoxy)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes involved in oxidative polymerization, thereby affecting the formation of supramolecular structures . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Pyridin-2-ylethoxy)aniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of collagen synthesis and other cellular processes.
Dosage Effects in Animal Models
The effects of 2-(2-Pyridin-2-ylethoxy)aniline vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as reduced fibrosis and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function . Understanding the dosage threshold is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
2-(2-Pyridin-2-ylethoxy)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to be metabolized through a meta-cleavage pathway, producing catechol 2,3-dioxygenase . This interaction can influence the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of 2-(2-Pyridin-2-ylethoxy)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall activity and function within the biological system.
Subcellular Localization
2-(2-Pyridin-2-ylethoxy)aniline exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules within the cell.
Propiedades
IUPAC Name |
2-(2-pyridin-2-ylethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11/h1-7,9H,8,10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEYDZDGZDCVQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
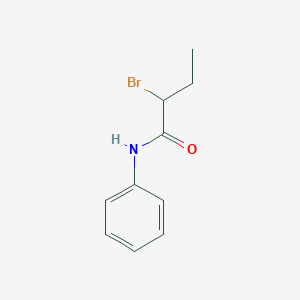



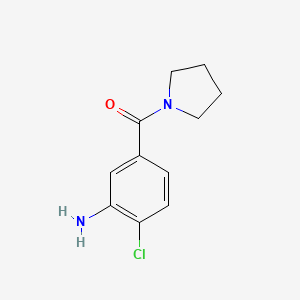
![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)
![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)
![2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B1286056.png)
